

A Comparative Spectroscopic Analysis of Methanedithiol and Its Derivatives

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Compound of Interest

Compound Name: *Methanedithiol*

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Methanedithiol, the simplest gem-dithiol, and its derivatives are organosulfur compounds of interest in various chemical and biological contexts. Understanding their structural and electronic properties through spectroscopic analysis is crucial for their identification, characterization, and application. This guide provides a comparative overview of the spectroscopic properties of **methanedithiol**, alongside its structural isomers and a simple monothiol analogue, supported by available experimental and database-derived data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **methanedithiol**, its vicinal-dithiol isomer 1,2-ethanedithiol, the gem-dithiol derivative ethane-1,1-dithiol, and the analogous monothiol, methanethiol. Data has been compiled from various spectral databases and literature sources. Note that experimental data for **methanedithiol** is limited, and some values may be based on database entries which could be computational.

Table 1: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Structure	¹ H NMR Chemical Shifts (δ , ppm)	¹³ C NMR Chemical Shifts (δ , ppm)
Methanedithiol	CH ₂ (SH) ₂	Data not readily available in literature.	Data not readily available in literature.
Ethane-1,1-dithiol	CH ₃ CH(SH) ₂	Qualitative: 3 environments (CH ₃ , CH, SH) in a 3:1:2 ratio.	Data not readily available in literature.
1,2-Ethanedithiol	HSCH ₂ CH ₂ SH	~2.7 (s, 4H, CH ₂), ~1.5 (t, 2H, SH)	~29.8
Methanethiol	CH ₃ SH	~2.1 (s, 3H, CH ₃), ~1.5 (s, 1H, SH)	~5.8

Table 2: Infrared (IR) and Raman Spectroscopy Data

Compound	Key IR Absorption Bands (cm^{-1})	Key Raman Shifts (cm^{-1})
Methanedithiol	S-H stretch: ~2550	Data not readily available.
Ethane-1,1-dithiol	S-H stretch: ~2550	Data not readily available.
1,2-Ethanedithiol	S-H stretch: ~2550, C-S stretch: ~700-600	S-H stretch: ~2570, C-S stretch: ~700-600
Methanethiol	S-H stretch: ~2550, C-H stretch: ~2850-3000[1]	Data not readily available.

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Methanedithiol	80	82 (M+2), 81 (M+1), 48, 47, 46, 45
Ethane-1,1-dithiol	94	96 (M+2), 95 (M+1), 61, 47
1,2-Ethanedithiol	94	96 (M+2), 95 (M+1), 61, 60, 47[2]
Methanethiol	48	50 (M+2), 49 (M+1), 47, 46, 45

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the thiol compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Liquid): For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

- Data Acquisition: The FT-IR spectrum is recorded over a range of approximately 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy

- Sample Preparation: Liquid samples are placed in a glass capillary tube or an NMR tube.
- Data Acquisition: The Raman spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° angle and passed through a spectrometer to a detector. The spectrum is typically recorded over a similar range to the IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The volatile thiol compound is dissolved in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 100 ppm).
- GC Separation: A small volume of the sample (e.g., 1 μL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up to ensure separation of the components.
- MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 35-200) to detect the molecular ion and its fragments.

Formation of Methanedithiol

Methanedithiol can be synthesized via the reaction of formaldehyde with hydrogen sulfide.^[3] The reaction proceeds through a nucleophilic addition of hydrogen sulfide to the carbonyl carbon of formaldehyde, followed by a second addition and dehydration.

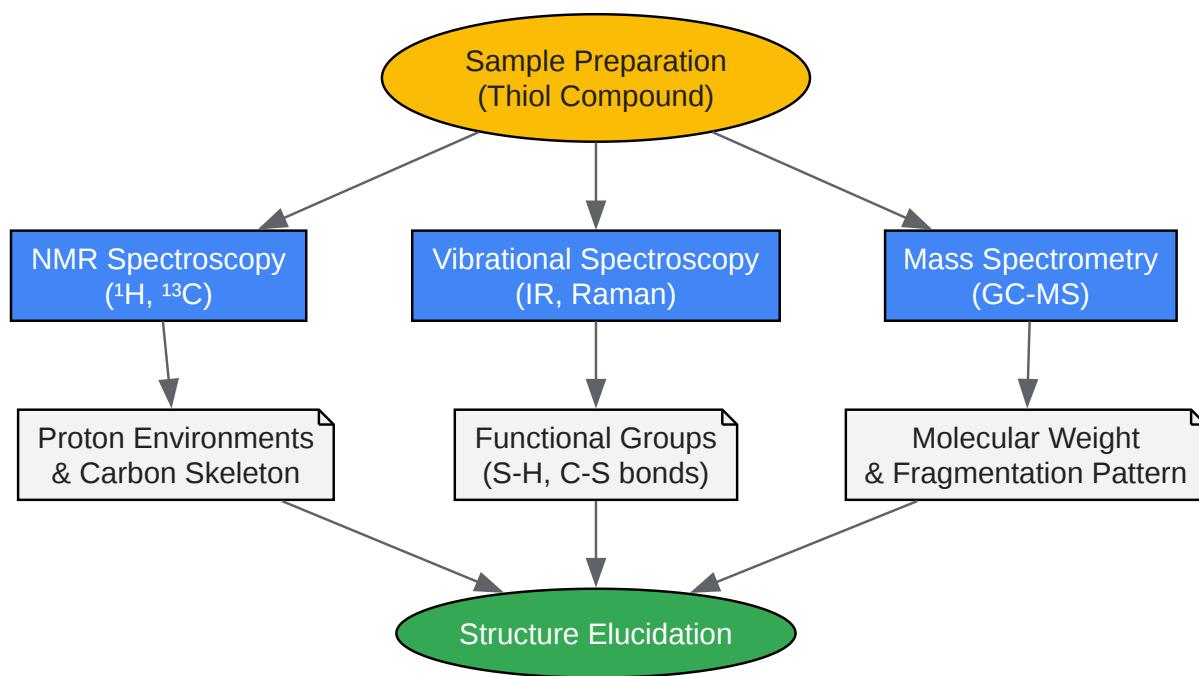


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Caption: Reaction pathway for the formation of **methanedithiol** from formaldehyde and hydrogen sulfide.

Experimental Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic analysis of a thiol compound involves a series of steps to obtain complementary structural information.



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Caption: Workflow for the comprehensive spectroscopic analysis and structure elucidation of thiol compounds.

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